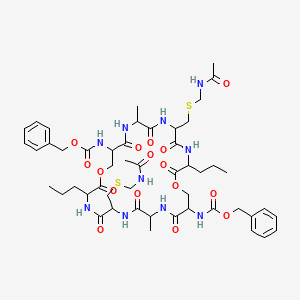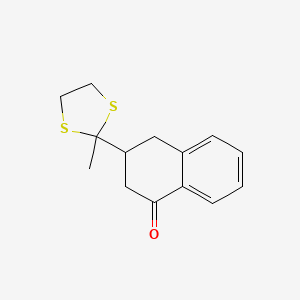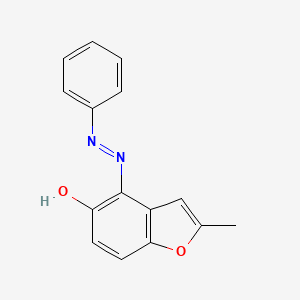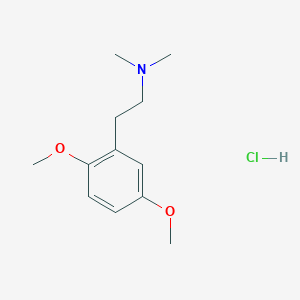
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system due to their structural similarity to monoamines. This compound is often used in research and forensic applications .
Méthodes De Préparation
The synthesis of 2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride involves several steps. Typically, the starting material is 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including reductive amination and methylation to yield the final product. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Analyse Des Réactions Chimiques
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Applications De Recherche Scientifique
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in a research context.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception and mood .
Comparaison Avec Des Composés Similaires
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride is similar to other phenethylamines such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent psychedelic effects and selective agonism at serotonin receptors.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Exhibits similar effects but with variations in potency and duration.
2,5-Dimethoxy-4-propylamphetamine (DOPR): Another analog with comparable effects but differing in potency.
These compounds share structural similarities but differ in their pharmacological profiles and potency, highlighting the unique properties of this compound .
Propriétés
Numéro CAS |
64057-69-8 |
|---|---|
Formule moléculaire |
C12H20ClNO2 |
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
2-(2,5-dimethoxyphenyl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-13(2)8-7-10-9-11(14-3)5-6-12(10)15-4;/h5-6,9H,7-8H2,1-4H3;1H |
Clé InChI |
DBVBBWJJAUGFCD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=C(C=CC(=C1)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


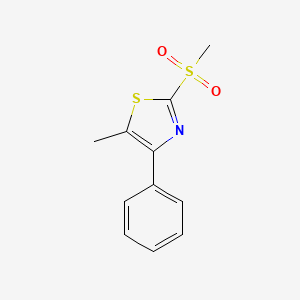

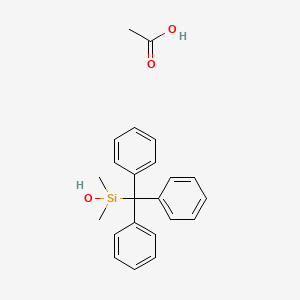

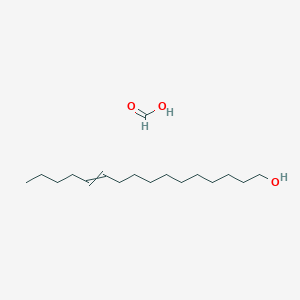
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
